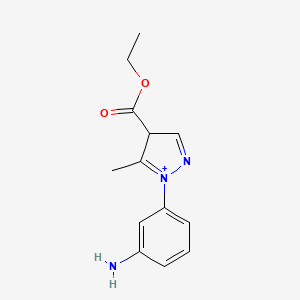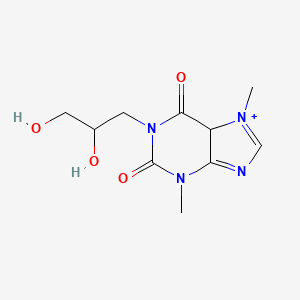
N-(2-methylpropyl)-2H-1,3-benzodioxol-5-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methylpropyl)-2H-1,3-benzodioxol-5-amine: is an organic compound that belongs to the class of benzodioxoles. This compound is characterized by the presence of a benzodioxole ring, which is a fused ring system consisting of a benzene ring and a dioxole ring. The compound also contains an amine group attached to the benzodioxole ring, along with a 2-methylpropyl substituent. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methylpropyl)-2H-1,3-benzodioxol-5-amine typically involves the reaction of 2H-1,3-benzodioxole with an appropriate amine derivative. One common method is the reductive amination of 2H-1,3-benzodioxole-5-carbaldehyde with 2-methylpropylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in a solvent like methanol or ethanol under mild conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems may also be employed to streamline the production process.
化学反应分析
Types of Reactions:
Oxidation: N-(2-methylpropyl)-2H-1,3-benzodioxol-5-amine can undergo oxidation reactions, particularly at the amine group, leading to the formation of corresponding oxides or nitroso compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines, depending on the reducing agents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products Formed:
Oxidation: Formation of nitroso derivatives or oxides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Introduction of halogen or nitro groups on the benzodioxole ring.
科学研究应用
Chemistry: N-(2-methylpropyl)-2H-1,3-benzodioxol-5-amine is used as a building block in organic synthesis. Its unique structure allows for the creation of various derivatives and complex molecules.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in receptor binding studies or as a probe in biochemical assays.
Medicine: The compound is investigated for its potential therapeutic properties. It may exhibit pharmacological activities such as anti-inflammatory, analgesic, or antimicrobial effects.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals, polymers, and materials with specific properties.
作用机制
The mechanism of action of N-(2-methylpropyl)-2H-1,3-benzodioxol-5-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological receptors, influencing their activity. The benzodioxole ring may interact with hydrophobic pockets in proteins, affecting their conformation and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
相似化合物的比较
Isobutanol: An alcohol with a similar 2-methylpropyl group but lacks the benzodioxole ring.
2-Propanamine, 2-methyl-: An amine with a similar structure but without the benzodioxole ring.
Glysobuzole: A sulfonamide derivative with a different functional group but similar structural features.
Uniqueness: N-(2-methylpropyl)-2H-1,3-benzodioxol-5-amine is unique due to the presence of both the benzodioxole ring and the 2-methylpropyl amine group. This combination imparts distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
属性
分子式 |
C11H15NO2 |
|---|---|
分子量 |
193.24 g/mol |
IUPAC 名称 |
N-(2-methylpropyl)-1,3-benzodioxol-5-amine |
InChI |
InChI=1S/C11H15NO2/c1-8(2)6-12-9-3-4-10-11(5-9)14-7-13-10/h3-5,8,12H,6-7H2,1-2H3 |
InChI 键 |
ZLXFCLMWALDRSL-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CNC1=CC2=C(C=C1)OCO2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![trisodium;[[[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B12343700.png)

![7H-1,2,3-Triazolo[4,5-d]pyrimidin-7-one, 3,6-dihydro-3-methyl-](/img/structure/B12343703.png)


![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({5-[(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide](/img/structure/B12343736.png)




![5-methyl-4aH-furo[2,3-d]pyrimidin-4-one](/img/structure/B12343774.png)
![1-[(2R,3R,4R,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12343775.png)
